molecular formula C12H12O2 B1301862 2-Methoxy-1-naphthalenemethanol CAS No. 40696-22-8

2-Methoxy-1-naphthalenemethanol

Cat. No. B1301862
CAS RN: 40696-22-8
M. Wt: 188.22 g/mol
InChI Key: VBHARLNUEDIKQD-UHFFFAOYSA-N
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Description

2-Methoxy-1-naphthalenemethanol is a chemical compound that is structurally related to naphthalene derivatives. It is characterized by a naphthalene core with a methanol group at the first position and a methoxy group at the second position. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are mentioned, which can provide insights into its chemical behavior and properties.

Synthesis Analysis

The synthesis of compounds related to 2-Methoxy-1-naphthalenemethanol involves various chemical reactions. For instance, the synthesis of 3-hydroxy-2-naphthalenemethanol, a compound with a similar naphthalene core, is achieved through photolabile protection of alcohols, phenols, and carboxylic acids . Another related compound, poly(2,6-dihydroxy-1,5-naphthylene), is synthesized by oxidative coupling polymerization, which could suggest potential synthetic pathways for 2-Methoxy-1-naphthalenemethanol involving oxidative processes .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Methoxy-1-naphthalenemethanol is characterized by the presence of a naphthalene ring system. For example, the naphthalene ring system in the compound (E)-3-(3-Hydroxy-4-methoxyphenyl)-1-(2-naphthyl)prop-2-en-1-one makes a dihedral angle with the plane of the benzene ring, indicating the potential for complex molecular geometries in related compounds .

Chemical Reactions Analysis

Chemical reactions involving naphthalene derivatives can be complex. For instance, the photolysis of 1-methoxynaphthalene with tetranitromethane leads to nitration reactions, suggesting that methoxy-substituted naphthalenes can undergo photochemical and thermal reactions . Additionally, the nitration of 2-methoxymethyl naphthalene results in the formation of nitro derivatives, indicating that electrophilic substitution reactions are possible for methoxy-substituted naphthalenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Methoxy-1-naphthalenemethanol can be inferred from related compounds. For instance, the refractive indices and dielectric constants of poly(2,6-dihydroxy-1,5-naphthylene) derivatives provide insights into the optical properties that 2-Methoxy-1-naphthalenemethanol may exhibit . The crystal packing and van der Waals forces observed in the structure of (+/-)-1-{(4-Methoxybenzylidene)-amino(4-methoxyphenyl)methyl}-2-naphthol suggest that similar intermolecular interactions could be expected in 2-Methoxy-1-naphthalenemethanol . Additionally, the formation of photodimers in naphthalene derivatives related to 2-methoxynaphthalene indicates that 2-Methoxy-1-naphthalenemethanol may also participate in photochemical dimerization reactions .

Scientific Research Applications

Photolabile Protection of Alcohols, Phenols, and Carboxylic Acids

2-Methoxy-1-naphthalenemethanol has been explored in the context of photolabile protection of alcohols, phenols, and carboxylic acids. The irradiation of these substances, when "caged" with the 2-Methoxy-1-naphthalenemethanol group, results in the rapid release of the substrates. This process showcases its potential application in photochemistry and material sciences (Kulikov, Arumugam, & Popik, 2008).

Photolytic Generation and Reactivity

In a study focusing on photochemical generation and reactivity, 2-Methoxy-1-naphthalenemethanol was found to form isomeric naphthoquinone methides upon irradiation. These compounds demonstrated significant reactivity, engaging in hydration and reactions with various nucleophiles. Such findings are crucial in understanding the photodynamic behavior of these compounds and their potential applications in organic synthesis (Arumugam & Popik, 2009).

Enantioselective Synthesis

Research has been conducted on the enantioselective synthesis involving 2-Methoxy-1-naphthalenemethanol. This work explored the synthesis of axially chiral 1-(1-naphthyl)isoquinolines and 2-(1-naphthyl)pyridines, showcasing the compound's role in the development of optically active pharmaceuticals and fine chemicals (Baker et al., 2005).

Fluorometric Assays for Human Alcohol Dehydrogenase

The compound has been used in the development of fluorometric assays for isozymes of human alcohol dehydrogenase (ADH). This application underscores its relevance in biochemical and medical research, particularly in enzymatic studies and diagnostics (Wierzchowski, Dafeldecker, Holmquist, & Vallee, 1989).

Safety And Hazards

2-Methoxy-1-naphthalenemethanol may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment .

properties

IUPAC Name

(2-methoxynaphthalen-1-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12-7-6-9-4-2-3-5-10(9)11(12)8-13/h2-7,13H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHARLNUEDIKQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50369957
Record name 2-Methoxy-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-1-naphthalenemethanol

CAS RN

40696-22-8
Record name 2-Methoxy-1-naphthalenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50369957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Hydroxymethyl)-2-methoxynaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
Y Köysal, Ş Işık, N Akdemir, E Ağar… - … Section E: Structure …, 2004 - scripts.iucr.org
… 2-Methoxy-1-naphthalenemethanol (1.10 g, 5.85 mmol) and 4-nitrophthalonitrile (1.00 g, 5.78 mmol) were dissolved in dry DMSO (50 ml). After stirring for 30 min at room temperature …
Number of citations: 5 scripts.iucr.org
Z Xiang, D Cao - Synthetic Communications, 2008 - Taylor & Francis
… A mixture of 1 (2‐methoxy‐1‐naphthalenemethanol) (1.00 equiv), the corresponding benzyl chloride 2 (1.00 equiv), KOH (1.20 equiv), and n‐Bu 4 NBr (0.05 equiv) in chlorobenzene …
Number of citations: 3 www.tandfonline.com
TA Engler - 1981 - search.proquest.com
Satisfactory syntheses of 1H-cyclobuta {de} naphthalene (1), its 4-methoxy-(2), 3-methyl-(3) and 2-methyl-(4) derivatives and 4H-cyclobuta {jk} phenanthrene (5), 3H-cyclobuta {cd} …
Number of citations: 4 search.proquest.com
IPC Class, A USPC - 2016 - patentsencyclopedia.com
An active phage bio-ink composition and phage-based bioactive paper, wherein the phage is oriented and immobilized at the paper surface through heads, with the phage tail fibers …
Number of citations: 0 www.patentsencyclopedia.com

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